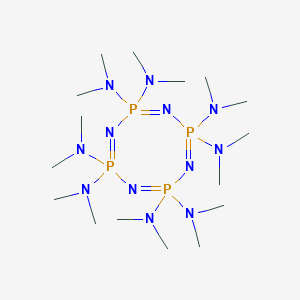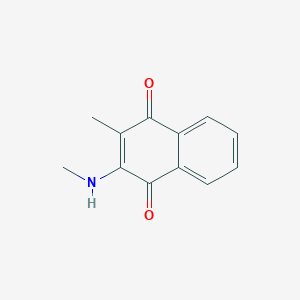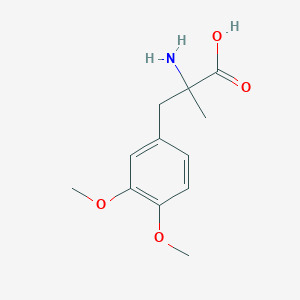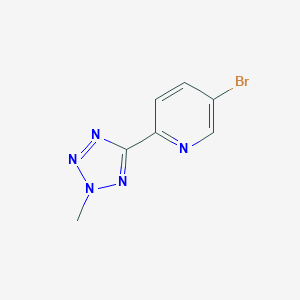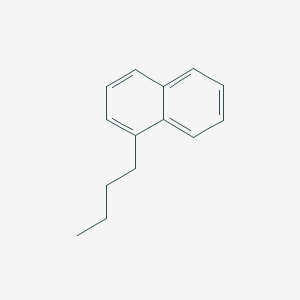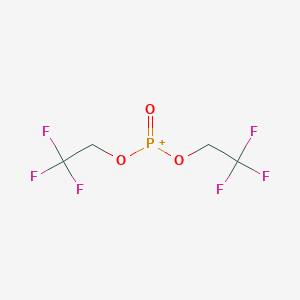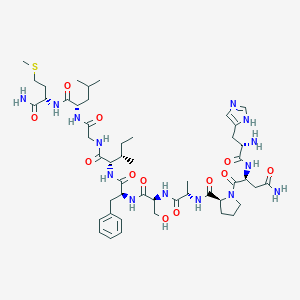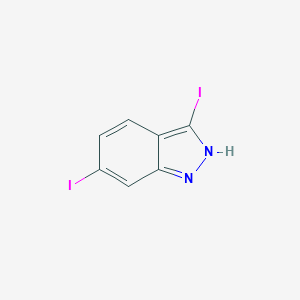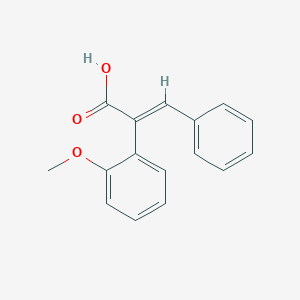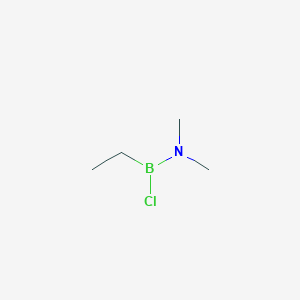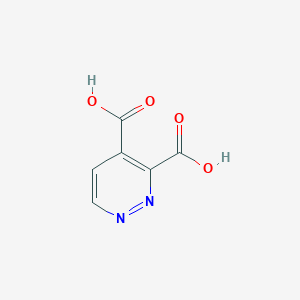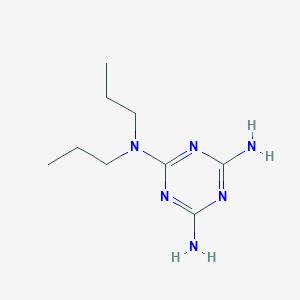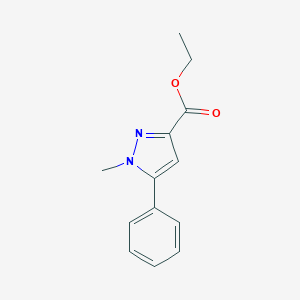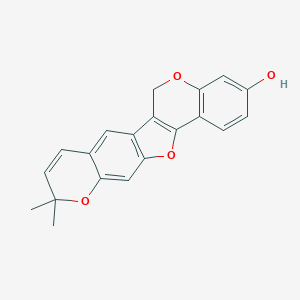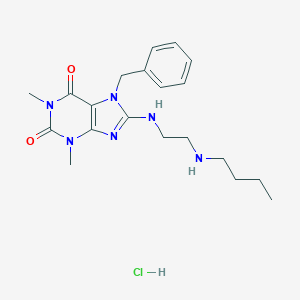
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is a synthetic derivative of theophylline, which is a naturally occurring compound found in tea leaves. Theophylline is known for its bronchodilator effects, making it a useful medication for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been synthesized and studied for its potential use as a bronchodilator and for its effects on other physiological processes.
Mechanism Of Action
The mechanism of action of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is similar to that of theophylline. It works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP causes relaxation of smooth muscles in the airways, leading to bronchodilation. The compound also has effects on platelet aggregation and cardiac function, although the exact mechanism of these effects is not fully understood.
Biochemical And Physiological Effects
In addition to its bronchodilator effects, 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which is important in the treatment of allergic reactions. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as asthma and 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride in lab experiments is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the mechanisms of bronchodilation and other physiological processes. However, one limitation is that the compound is not commonly used in clinical practice, so its relevance to human disease may be limited.
Future Directions
There are several future directions for research on 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride. One area of interest is its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory conditions. Another area of interest is its effects on platelet aggregation and cardiac function, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the compound's effects on other physiological processes and its potential use in the treatment of other conditions.
Synthesis Methods
The synthesis of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride involves several steps. The first step is the reaction of theophylline with benzyl chloride to form 7-benzyltheophylline. This compound is then reacted with 2-n-butylaminoethyl chloride to form 7-benzyl-8-(2-n-butylaminoethyl)theophylline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Scientific Research Applications
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been studied for its potential use as a bronchodilator, as well as for its effects on other physiological processes. One study found that the compound had a greater bronchodilator effect than theophylline alone in animal models of asthma. Other studies have investigated the compound's effects on smooth muscle relaxation, platelet aggregation, and cardiac function.
properties
CAS RN |
130187-60-9 |
|---|---|
Product Name |
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride |
Molecular Formula |
C20H29ClN6O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
7-benzyl-8-[2-(butylamino)ethylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-4-5-11-21-12-13-22-19-23-17-16(18(27)25(3)20(28)24(17)2)26(19)14-15-9-7-6-8-10-15;/h6-10,21H,4-5,11-14H2,1-3H3,(H,22,23);1H |
InChI Key |
HQGQMQAPAZRMQW-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Canonical SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Other CAS RN |
130187-60-9 |
synonyms |
7-benzyl-8-(2-butylaminoethylamino)-1,3-dimethyl-purine-2,6-dione hydr ochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



